(4-Chloronaphthalen-1-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

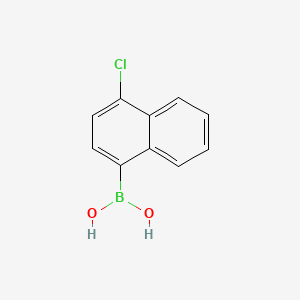

“(4-Chloronaphthalen-1-yl)boronic acid” is a chemical compound with the CAS Number: 147102-97-4. It has a molecular weight of 206.44 and its IUPAC name is 4-chloro-1-naphthylboronic acid . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of boronic acids like “this compound” often involves the addition of organometallic reagents to boranes . A palladium-catalyzed cross-coupling reaction of 1,4-diyn-3-yl carbonates with a series of commercially available boronic acids has been developed .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8BClO2/c12-10-6-5-9 (11 (13)14)7-3-1-2-4-8 (7)10/h1-6,13-14H . This indicates the specific arrangement of atoms in the molecule.

Chemical Reactions Analysis

Boronic acids, including “this compound”, are known for their ability to participate in Suzuki–Miyaura cross-coupling reactions . They are also used in the preparation of electroluminescent devices .

Physical and Chemical Properties Analysis

“this compound” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 206.44 .

Scientific Research Applications

Catalytic and Synthetic Applications

Boronic acids play a crucial role in catalytic processes and the synthesis of complex molecules. For example, decarboxylative borylation techniques enable the replacement of carboxylic acids with boronic acids and esters, facilitating the late-stage modification of molecules and the discovery of potent inhibitors for medical targets like human neutrophil elastase, an enzyme linked to inflammatory lung diseases (Li et al., 2017). Similarly, boronic acid-catalyzed reactions, such as the highly enantioselective aza-Michael additions, demonstrate their utility in creating densely functionalized compounds (Hashimoto et al., 2015).

Materials Science and Sensing Applications

In materials science, boronic acids contribute to the development of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. The cyclic esterification of aryl boronic acids with dihydric alcohols, for instance, has been employed to create long-lived RTP emitters and bright ML dyes, showcasing the role of boronic acids in enhancing the optical properties of materials (Zhang et al., 2018). Furthermore, heterocyclic boronic acids have been synthesized and applied in various domains, reflecting their broad utility and the ongoing interest in expanding their applications (Tyrrell & Brookes, 2003).

Biomedical and Fluorescence Sensing

In the biomedical field, boronic acid polymers emerge as valuable assets for treating diseases such as HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them suitable for constructing dynamic biomaterials (Cambre & Sumerlin, 2011). Additionally, the fluorescence quenching properties of boronic acid derivatives are exploited in sensing applications, such as the detection of aniline in alcohols, highlighting their potential in environmental monitoring and diagnostics (Geethanjali et al., 2015).

Mechanism of Action

Target of Action

The primary target of (4-Chloronaphthalen-1-yl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs

Safety and Hazards

The safety information for “(4-Chloronaphthalen-1-yl)boronic acid” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

Boronic acids, including “(4-Chloronaphthalen-1-yl)boronic acid”, have found tremendous utility in organic synthesis . They are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates . Moreover, because of their low toxicity and their ultimate degradation into the environmentally friendly boric acid, boronic acids can be regarded as “green” compounds .

Properties

IUPAC Name |

(4-chloronaphthalen-1-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BClO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHWNQAUHGAUGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668516 |

Source

|

| Record name | (4-Chloronaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147102-97-4 |

Source

|

| Record name | (4-Chloronaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chloronaphthalen-1-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B589506.png)

![6'-(Diethylamino)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid ethyl ester](/img/structure/B589521.png)

![Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B589523.png)